molecular formula C13H12O5 B093408 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 17474-27-0

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B093408
CAS RN: 17474-27-0
M. Wt: 248.23 g/mol
InChI Key: JPPNMIXVIYOENU-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a suspension of 4-hydroxybenzaldehyde (35 g) in water (300 mL) heated up to 75° C. was added a suspension of Meldrum's acid (43.4 g) in water (300 mL), followed by stirring the reaction mixture successively at 75° C. for 8.5 hours, at room temperature for 14 hours and under ice-cooling for 2 hours. The resulting crystal was filtered, washed with ice-cold water and dried in vacuo to give 5-(4-hydroxybenzylidene)-2,2-dimethyl-[1,3]dioxane-4,6-dione (47.3 g).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH3:10][C:11]1([CH3:19])[O:18][C:16](=[O:17])[CH2:15][C:13](=[O:14])[O:12]1>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:15]2[C:16](=[O:17])[O:18][C:11]([CH3:19])([CH3:10])[O:12][C:13]2=[O:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
43.4 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture successively at 75° C. for 8.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
at room temperature for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting crystal was filtered
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8.5 h
Name
Type
product
Smiles
OC1=CC=C(C=C2C(OC(OC2=O)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 47.3 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.